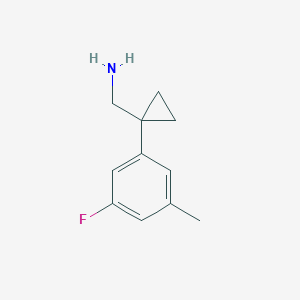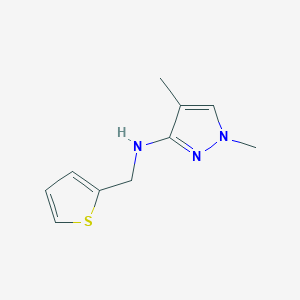![molecular formula C14H19N3O B11729390 3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol CAS No. 1856073-63-6](/img/structure/B11729390.png)
3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(3-méthyl-1-propyl-1H-pyrazol-4-yl)amino]méthyl}phénol est un composé organique synthétique appartenant à la classe des dérivés du pyrazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-{[(3-méthyl-1-propyl-1H-pyrazol-4-yl)amino]méthyl}phénol implique généralement la réaction de la 3-méthyl-1-propyl-1H-pyrazole-4-amine avec un composé phénolique approprié dans des conditions contrôlées. La réaction est généralement effectuée en présence d'une base, telle que l'hydroxyde de sodium ou le carbonate de potassium, et d'un solvant, tel que l'éthanol ou le méthanol. Le mélange réactionnel est chauffé au reflux pendant plusieurs heures pour assurer une conversion complète des matières premières en produit souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production du 3-{[(3-méthyl-1-propyl-1H-pyrazol-4-yl)amino]méthyl}phénol peut être mise à l'échelle en utilisant des réacteurs plus grands et en optimisant les conditions de réaction pour maximiser le rendement et minimiser les sous-produits. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer encore l'efficacité et la reproductibilité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
3-{[(3-méthyl-1-propyl-1H-pyrazol-4-yl)amino]méthyl}phénol peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe phénolique peut être oxydé pour former des quinones ou d'autres dérivés oxydés.
Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.
Substitution : Le groupe hydroxyle phénolique peut participer à des réactions de substitution nucléophile pour former des éthers ou des esters.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont couramment utilisés.
Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en présence d'une base pour faciliter les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe phénolique peut produire des quinones, tandis que les réactions de substitution peuvent produire une variété d'éthers ou d'esters.
Applications de recherche scientifique
Chimie : Il sert de bloc de construction pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Il a montré un potentiel en tant que composé bioactif présentant des propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Médecine : Il est étudié pour son utilisation potentielle dans le développement de médicaments, en particulier pour sa capacité à moduler des voies biologiques spécifiques.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés uniques, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du 3-{[(3-méthyl-1-propyl-1H-pyrazol-4-yl)amino]méthyl}phénol implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, conduisant à la modulation de processus biologiques tels que l'inflammation ou la prolifération cellulaire. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to modulate specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
3-{[(3-méthyl-1-propyl-1H-pyrazol-4-yl)amino]méthyl}aniline : Structure similaire mais avec un groupe aniline au lieu d'un groupe phénol.
3-{[(3-méthyl-1-propyl-1H-pyrazol-4-yl)amino]méthyl}acide benzoïque : Structure similaire mais avec un groupe acide carboxylique au lieu d'un groupe phénol.
Unicité
La présence du groupe phénolique dans le 3-{[(3-méthyl-1-propyl-1H-pyrazol-4-yl)amino]méthyl}phénol confère des propriétés chimiques uniques, telles que la capacité à participer à des liaisons hydrogène et à subir des réactions chimiques spécifiques
Propriétés
Numéro CAS |
1856073-63-6 |
|---|---|
Formule moléculaire |
C14H19N3O |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
3-[[(3-methyl-1-propylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C14H19N3O/c1-3-7-17-10-14(11(2)16-17)15-9-12-5-4-6-13(18)8-12/h4-6,8,10,15,18H,3,7,9H2,1-2H3 |
Clé InChI |
CYWHONQDLDPLCI-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C(=N1)C)NCC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B11729314.png)
![(Z)-[Amino(pyridin-2-YL)methylidene]amino 3,4-dimethylbenzoate](/img/structure/B11729319.png)


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11729344.png)
![heptyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729354.png)
![2-{4-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11729362.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine](/img/structure/B11729368.png)
![4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11729377.png)
![4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one](/img/structure/B11729378.png)
![1-ethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729384.png)
![[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11729385.png)

![1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729397.png)
